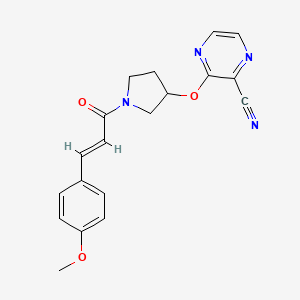

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-25-15-5-2-14(3-6-15)4-7-18(24)23-11-8-16(13-23)26-19-17(12-20)21-9-10-22-19/h2-7,9-10,16H,8,11,13H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJABDQGCQTOHP-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2035001-10-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3 |

| Molecular Weight | 350.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazine ring and the pyrrolidine moiety. These components are known to interact with various biological targets, influencing pathways related to cell proliferation and inflammation.

Antitumor Activity

Research indicates that pyrazine derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase . The specific mechanism involves disrupting cellular signaling pathways that lead to apoptosis in malignant cells.

Case Study: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor activity. Among these, compounds structurally related to (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile showed promising results against breast cancer cell lines, with IC50 values indicating potent inhibitory effects .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings

A study highlighted the anti-inflammatory effects of similar pyrazine derivatives, showing a reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may have therapeutic potential in managing chronic inflammatory conditions.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against various pathogens. Pyrazine derivatives are known for their ability to disrupt bacterial cell membranes and inhibit growth.

Experimental Evidence

Research on related compounds has shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism proposed involves interference with bacterial cell wall synthesis and function .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds effectively inhibited matrix metalloproteinase activity, which is crucial for tumor metastasis .

Anti-inflammatory Effects

Inflammation plays a pivotal role in numerous chronic diseases. The compound's structure suggests potential anti-inflammatory properties, as seen in related pyrrolidine derivatives that modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Experimental data suggest that compounds with similar structures can downregulate NF-kB signaling pathways, leading to reduced inflammation .

Neuroprotective Properties

The neuroprotective potential of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has been explored in models of neurodegenerative diseases. Compounds with similar frameworks have been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting that this compound may also confer neuroprotection through antioxidant mechanisms .

Case Study 1: Anticancer Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several pyrrolidine derivatives, including those structurally related to (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile). The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting that modifications to the pyrrolidine core can enhance anticancer activity .

Case Study 2: Anti-inflammatory Mechanisms

A research article focused on the anti-inflammatory effects of related compounds demonstrated that certain derivatives could inhibit the production of TNF-alpha and IL-6 in macrophage cultures. These findings support the hypothesis that (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may possess similar anti-inflammatory properties .

Case Study 3: Neuroprotection Against Oxidative Stress

In a neurobiology journal, a study showcased that compounds resembling (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile provided significant protection against oxidative stress-induced neuronal damage in vitro. The mechanisms were attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation .

Chemical Reactions Analysis

Acylation of the Pyrrolidine Nitrogen

The acryloyl group attached to the pyrrolidine nitrogen is likely introduced via an acylation reaction. This is supported by synthetic protocols for analogous kinase inhibitors, where acryloyl chloride reacts with secondary amines (e.g., pyrrolidine derivatives) under mild conditions (e.g., dichloromethane, room temperature) .

Example Reaction Pathway:

textPyrrolidine derivative + Acryloyl chloride → (E)-3-((1-acryloylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Key Observations:

-

The reaction typically requires a base (e.g., triethylamine) to scavenge HCl.

-

Stereoselectivity (E-configuration) is retained due to the stability of the trans-alkene .

Reactivity of the Acryloyl Group

The α,β-unsaturated carbonyl system in the acryloyl group enables conjugate addition (Michael addition) or cycloaddition reactions.

Potential Reactions:

Mechanistic Insight:

-

The E-configuration of the acryloyl group directs regioselectivity in cycloadditions, favoring endo transition states .

-

Electron-rich dienophiles (e.g., furans) react efficiently with the acryloyl group, as seen in Petasis/intramolecular Diels-Alder (PR/IMDA) cascades .

Pyrazine-Carbonitrile Reactivity

The pyrazine ring’s electron-deficient nature (due to the nitrile group) allows nucleophilic aromatic substitution (SNAr) or functionalization of the nitrile.

Key Pathways:

Nitrile Hydrolysis

textPyrazine-carbonitrile → Pyrazine-carboxylic acid (under acidic/basic aqueous conditions)

Nucleophilic Aromatic Substitution

| Position | Nucleophile | Conditions | Example Product |

|---|---|---|---|

| Pyrazine C-5 | Amines | DMSO, 100°C, 24–48 h | 5-Amino-pyrazine-2-carbonitrile analogs |

| Pyrazine C-3 | Thiols | K2CO3, DMF, rt | 3-Sulfanyl-pyrazine derivatives |

Note: The nitrile group at C-2 activates the pyrazine ring toward substitution at C-3 and C-5 .

Ether Linkage Stability

The pyrrolidine-ether-pyrazine linkage is generally stable under basic and mildly acidic conditions but may undergo cleavage under strong acids (e.g., HBr/AcOH) .

Observed Stability:

-

Ethers in similar structures (e.g., piperazine-containing drugs) remain intact during amidation or alkylation steps .

Methoxyphenyl Substituent

The 4-methoxyphenyl group is resistant to oxidation but may undergo demethylation under strong Lewis acids (e.g., BBr3) to yield phenolic derivatives .

Example:

text4-Methoxyphenyl → 4-Hydroxyphenyl (via BBr3, CH2Cl2, -78°C → rt)

Hypothesized Synthetic Route

Comparison with Similar Compounds

Pyrazine-Chalcone Derivatives ()

Compounds such as (E)-1-(5-alkylpyrazin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-ones share key structural motifs with the target compound, including the pyrazine core and 4-methoxyphenyl acryloyl group. Key comparisons include:

| Parameter | Target Compound | Pyrazine-Chalcone Derivatives (e.g., 4e, 4f) |

|---|---|---|

| Core Structure | Pyrazine-2-carbonitrile + pyrrolidin-3-yloxy | Pyrazine + chalcone (α,β-unsaturated ketone) |

| Substituents | 4-Methoxyphenyl acryloyl, pyrrolidine linker | 4-Methoxyphenyl, halogen (e.g., Cl), alkyl chains |

| Log P (Lipophilicity) | Not reported; predicted high due to acryloyl group | 2.8–3.48 (high lipophilicity complicates isolation) |

| Synthetic Yield | Not reported | 18%–43% (low yields due to separation challenges) |

| Biological Activity | Undisclosed (hypothetical kinase/RNase inhibition) | Antifungal, antimycobacterial activity demonstrated |

Key Findings :

Pyrano[2,3-c]pyrazole-5-carbonitrile Derivatives ()

These compounds share a carbonitrile group and methoxyphenyl substituents but differ in core structure:

| Parameter | Target Compound | Pyrano[2,3-c]pyrazole-5-carbonitrile (e.g., [1]) |

|---|---|---|

| Core Structure | Pyrazine-2-carbonitrile | Pyrano-pyrazole fused ring system |

| Functional Groups | Acryloyl, pyrrolidine | Dihydro-pyran, pyrazole |

| Synthetic Route | Likely Claisen-Schmidt condensation | Multi-component one-pot reaction |

Natural Product Analogs ()

Studies on oleanolic acid (OA) and hederagenin (HG) demonstrate that structural similarity correlates with shared mechanisms of action (MOAs). For the target compound:

- Physicochemical Descriptors : Similarity metrics (e.g., Tanimoto coefficient) could predict overlapping targets with pyrazine-chalcones.

- Docking Analysis : The acryloyl group may target enzymes like kinases or HIV integrase, akin to piroxicam analogs in .

Q & A

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Screen against kinase or protease targets (e.g., EGFR, PARP) using fluorescence polarization or FRET-based assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC50 determination. Include a stability assessment in PBS or simulated gastric fluid (pH 2–7.4) to evaluate hydrolytic degradation of the acryloyl group .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound for target selectivity?

- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using the compound’s minimized 3D structure and target receptors (e.g., COX-2 or Aurora B kinase). Prioritize residues forming hydrogen bonds with the pyrazine-carbonitrile moiety or hydrophobic interactions with the methoxyphenyl group. Validate predictions with alanine scanning mutagenesis and compare binding affinities via surface plasmon resonance (SPR) .

Q. What strategies mitigate conflicting bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Use orthogonal assays (e.g., thermal shift for target engagement vs. cellular proliferation). Adjust lipid solubility via substituent modifications (e.g., replacing methoxy with trifluoromethyl) and monitor logP changes (target logP <3 for optimal membrane penetration) .

Q. How can structure-activity relationship (SAR) studies improve potency against resistant targets?

- Methodological Answer : Synthesize analogs with variations in:

- Pyrrolidine substituents : Replace the acryloyl group with sulfonamide or urea to test hydrogen-bonding capacity .

- Pyrazine ring : Introduce halogen atoms (Cl, F) at C-5 to enhance π-stacking with aromatic residues .

Evaluate analogs in dose-response assays and cross-reference with computational ADMET predictions .

Technical Challenges & Solutions

Q. What analytical techniques resolve instability issues during storage?

- Methodological Answer : Degradation (e.g., hydrolysis of the carbonitrile group) can be tracked via HPLC-UV at 254 nm. Store lyophilized samples at -20°C under argon. For aqueous solutions, use cyclodextrin encapsulation to stabilize the acryloyl moiety .

Q. How to address low selectivity in kinase inhibition profiles?

- Methodological Answer : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify off-target hits. Introduce steric hindrance (e.g., bulky tert-butyl groups on pyrrolidine) to reduce binding to non-target kinases. Validate with crystallography to confirm binding mode adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.